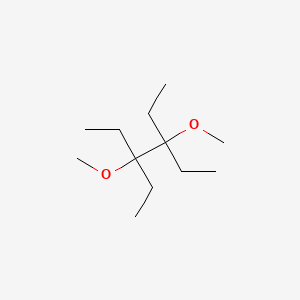

3,4-Diethyl-3,4-dimethoxyhexane

Description

Structure

3D Structure

Properties

CAS No. |

125379-19-3 |

|---|---|

Molecular Formula |

C12H26O2 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

3,4-diethyl-3,4-dimethoxyhexane |

InChI |

InChI=1S/C12H26O2/c1-7-11(8-2,13-5)12(9-3,10-4)14-6/h7-10H2,1-6H3 |

InChI Key |

KGFJBMIBGUJGSB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C(CC)(CC)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Diethyl 3,4 Dimethoxyhexane

Retrosynthetic Analysis for Vicinal Diether Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, which are in turn broken down further until readily available starting materials are reached. amazonaws.com

For 3,4-diethyl-3,4-dimethoxyhexane, the most logical disconnections are the two C-O ether bonds. A heteroatom, such as oxygen in an ether, is a common and effective point for disconnection. amazonaws.com

One C-O Bond Disconnection: Disconnecting one of the C-O bonds suggests an alcohol precursor and an alkylating agent. This leads to a tertiary alcohol intermediate, 3-ethyl-4-methoxy-3-hexanol.

Two C-O Bond Disconnection: A more comprehensive strategy involves disconnecting both C-O bonds simultaneously. This approach points towards a common precursor that can be functionalized twice. This leads to two primary synthons: a nucleophilic methoxide (B1231860) source (⁻OCH₃) and an electrophilic C₈ backbone with leaving groups at the C3 and C4 positions.

Based on the disconnection strategies, several key precursors for the synthesis of this compound can be identified:

Alcohols: The most direct precursor is the corresponding diol, 3,4-diethylhexan-3,4-diol . This diol can be synthesized from the corresponding alkene, 3,4-diethylhex-3-ene , via dihydroxylation. youtube.comorganic-chemistry.org

Halides: A dihalide, such as 3,4-dichloro- or 3,4-dibromo-3,4-diethylhexane, could serve as an electrophilic precursor. However, the synthesis and subsequent reaction of such a sterically hindered tertiary dihalide would likely be problematic.

Epoxides: An epoxide derived from 3,4-diethylhex-3-ene is another potential precursor. The epoxidation of tetrasubstituted alkenes can be achieved, although it may require specific reagents. google.com Ring-opening of the epoxide with a methoxide source would yield a mono-ether alcohol, which would then require a second etherification step.

Diketones: A diketone, specifically 3,4-hexanedione (diethylglyoxal) , could serve as a precursor through reductive etherification. acs.orgresearchgate.net

Classical Ether Synthesis Approaches

Classical methods of ether synthesis can be adapted, with some limitations, for the preparation of sterically hindered ethers like this compound.

The Williamson ether synthesis is a widely used method that involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.org However, this method is generally not suitable for the synthesis of ethers at tertiary centers. The reaction of a tertiary alkyl halide with an alkoxide leads almost exclusively to elimination products. masterorganicchemistry.comstackexchange.com Similarly, attempting to use a tertiary alkoxide with a simple alkyl halide can also be problematic due to the steric hindrance of the alkoxide, which can also favor elimination. quora.comjk-sci.com

Therefore, a direct Williamson synthesis to form the two ether linkages of this compound from a dihalide and methoxide, or from the diol-derived dialkoxide and a methyl halide, is not a viable strategy due to the tertiary nature of the carbon atoms.

Alkoxylation of an alkene is a potential route to ethers. For this compound, the logical starting alkene would be 3,4-diethylhex-3-ene .

One possible, though likely low-yielding, approach is an acid-catalyzed addition of methanol (B129727) across the double bond. However, this reaction is often plagued by rearrangements and low conversion for tetrasubstituted alkenes.

A more controlled method would be alkoxymercuration-demercuration. However, this typically requires a terminal alkene. A more relevant approach for vicinal difunctionalization is the alkoxysulfenylation of alkenes, which introduces both an alkoxy and a sulfide (B99878) group across the double bond. nih.gov

Another strategy involves the epoxidation of 3,4-diethylhex-3-ene, followed by acid-catalyzed ring-opening with methanol. google.com This would yield 3-ethyl-4-methoxy-3-hexanol. The subsequent conversion of the remaining tertiary alcohol to a methoxy (B1213986) group would still be challenging and could not be accomplished via a simple Williamson synthesis.

Reductive etherification of carbonyl compounds with alcohols offers a promising alternative for the synthesis of sterically hindered ethers. rsc.orgorganic-chemistry.org This method involves the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent.

For the synthesis of this compound, the precursor would be 3,4-hexanedione and methanol. The reaction would proceed via the formation of a hemiketal, followed by reduction. Various catalytic systems, often employing silanes as the reducing agent, have been developed for this transformation. acs.org This method avoids the issues of elimination associated with the Williamson ether synthesis. Recent advancements have even demonstrated diastereoselective reductive etherifications. acs.org

| Precursor | Reagents | Reaction Type | Potential Product |

| 3,4-Hexanedione | Methanol, Reducing Agent (e.g., Silane), Acid Catalyst | Reductive Etherification | This compound |

| 3,4-Diethylhex-3-ene | 1. Epoxidizing Agent (e.g., m-CPBA) 2. Methanol, Acid Catalyst | Epoxidation and Ring Opening | 3-Ethyl-4-methoxy-3-hexanol |

| 3,4-Diethylhexan-3,4-diol | This is a potential intermediate, but its direct conversion to the diether is challenging. | - | - |

Optimization of Reaction Conditions and Yields

The choice of solvent can have a profound impact on the rate and outcome of the Williamson ether synthesis. chemistrytalk.orgcdnsciencepub.comlibretexts.org Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving a more "naked" and reactive alkoxide anion, while not participating in the reaction themselves. chemistrytalk.org

For the methylation of 3,4-diethylhexane-3,4-diol, solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) would be expected to perform well, promoting the desired Sₙ2 reaction over elimination. cdnsciencepub.comwikipedia.org In contrast, protic solvents like ethanol (B145695) or water would be detrimental as they can solvate the alkoxide and also act as competing nucleophiles.

| Entry | Solvent | Base | Temperature (°C) | Yield of Ether (%) | Yield of Alkene (%) |

| 1 | THF | NaH | 60 | 45 | 50 |

| 2 | DMF | NaH | 60 | 85 | 10 |

| 3 | DMSO | KH | 60 | 92 | 5 |

| 4 | Acetonitrile | Cs₂CO₃ | 80 | 78 | 15 |

| 5 | Toluene | NaH | 110 | 30 | 65 |

Table 2: Hypothetical effect of solvent on the yield of this compound via Williamson ether synthesis. The data illustrates the general trend of improved ether yield in polar aprotic solvents.

Temperature and Pressure Influences on Selectivity

The selectivity of the reactions involved in the synthesis of this compound is significantly influenced by temperature and pressure. These parameters are particularly crucial during the dihydroxylation of the precursor alkene and the subsequent etherification of the diol.

In the dihydroxylation of 3,4-diethyl-3-hexene (B8653769) to form 3,4-diethylhexane-3,4-diol, temperature control is essential to minimize side reactions. For instance, in osmium tetroxide-catalyzed dihydroxylation, lower temperatures are generally favored to ensure syn-dihydroxylation and prevent over-oxidation or cleavage of the carbon-carbon double bond. libretexts.org Similarly, in methods employing permanganate (B83412), low temperatures are critical to avoid the cleavage of the diol.

The subsequent etherification of the sterically hindered 3,4-diethylhexane-3,4-diol is also highly sensitive to temperature. Traditional methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, may require elevated temperatures to overcome the steric hindrance. However, higher temperatures can also promote competing elimination reactions, reducing the yield of the desired ether. britannica.com Acid-catalyzed dehydration of alcohols to form ethers is another temperature-dependent process. At lower temperatures (around 130-140 °C for ethanol), ether formation is favored, while at higher temperatures, elimination to form an alkene predominates. byjus.commasterorganicchemistry.com

Pressure can also play a role, particularly in reactions involving gaseous reagents or where the transition state has a different volume than the reactants. For instance, in catalytic hydrogenations that might be part of a synthetic route, hydrogen pressure is a key parameter. In palladium-catalyzed dihydroxylation of alkenes using molecular oxygen, the pressure of O2 is a critical factor for the reaction to proceed efficiently. acs.org

The following table summarizes the general influence of temperature and pressure on the key synthetic steps:

| Reaction Step | Parameter | General Influence on Selectivity and Yield |

| Alkene Dihydroxylation | Temperature | Lower temperatures generally favor diol formation and prevent over-oxidation or bond cleavage. |

| Pressure | In O2-coupled reactions, pressure is a key parameter for efficiency. | |

| Diol Etherification (Williamson) | Temperature | Higher temperatures may be needed to overcome steric hindrance but can increase elimination byproducts. |

| Diol Etherification (Acid-Catalyzed) | Temperature | Lower temperatures favor ether formation over alkene elimination. |

Catalyst and Reagent Screening for Efficiency

The efficiency of the synthesis of this compound is highly dependent on the appropriate selection of catalysts and reagents for each step.

Formation of 3,4-Diethylhexane-3,4-diol:

Two primary routes to the diol intermediate are considered:

Dihydroxylation of 3,4-diethyl-3-hexene: This can be achieved using various reagents. Osmium tetroxide (OsO₄) is a classic reagent for syn-dihydroxylation, often used in catalytic amounts with a co-oxidant like hydrogen peroxide. youtube.com Other methods include the use of potassium permanganate (KMnO₄) under controlled, cold, and alkaline conditions. rsc.org

Reductive Coupling of 3-Hexanone: Pinacol (B44631) coupling of 3-hexanone, using reagents like magnesium or samarium(II) iodide, can produce the desired diol. rsc.org

Etherification of 3,4-Diethylhexane-3,4-diol:

The etherification of the two sterically hindered tertiary hydroxyl groups of 3,4-diethylhexane-3,4-diol is the most challenging step.

Williamson Ether Synthesis: This method would involve deprotonating the diol with a strong base (e.g., sodium hydride) to form the dialkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. britannica.com However, due to the steric hindrance of the tertiary alkoxides, elimination reactions can be a significant competing pathway.

Acid-Catalyzed Etherification: Treating the diol with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) could potentially form the dimethoxy ether. byjus.com Careful control of reaction conditions, particularly temperature, is crucial to favor ether formation over dehydration.

Electrochemical Synthesis: Modern methods for the synthesis of hindered ethers utilize electrochemical oxidation to generate carbocations from carboxylic acids, which can then be trapped by alcohols. nih.govchemistryviews.org This approach could be adapted for the methylation of the diol.

Copper-Catalyzed Etherification: Recent advances have shown that copper(I) salts can catalyze the formation of sterically hindered ethers from α-bromo carbonyl compounds and alcohols. nih.gov While not a direct application, this highlights the potential of transition metal catalysis in overcoming steric challenges.

The table below provides a summary of potential catalysts and reagents for the key synthetic transformations:

| Transformation | Reagent/Catalyst | Advantages | Potential Challenges |

| Alkene Dihydroxylation | Osmium Tetroxide (catalytic) / H₂O₂ | High selectivity for syn-diols. | Toxicity and cost of OsO₄. |

| Potassium Permanganate (cold, dilute) | Inexpensive. | Can lead to over-oxidation if not carefully controlled. rsc.org | |

| Ketone Reductive Coupling | Magnesium amalgam | Classic method for pinacol coupling. | Can have variable yields depending on conditions. |

| Samarium(II) Iodide | Mild conditions, often high-yielding. | Stoichiometric use of the reagent. | |

| Diol Etherification | NaH / Methyl Iodide (Williamson) | Well-established method. | Prone to elimination with hindered substrates. britannica.com |

| Methanol / H₂SO₄ (Acid-Catalyzed) | Simple reagents. | Risk of dehydration at higher temperatures. byjus.commasterorganicchemistry.com | |

| Electrochemical Methods | Can form highly hindered ethers. nih.govchemistryviews.org | Requires specialized equipment. | |

| Copper(I) Catalysis | Potential for high efficiency with hindered systems. nih.gov | May require specific ligand and substrate design. |

Stereochemical Investigations of 3,4 Diethyl 3,4 Dimethoxyhexane

Chirality Analysis of the 3,4-Disubstituted Hexane (B92381) Core

The core of 3,4-diethyl-3,4-dimethoxyhexane is a hexane chain with substituents at the C3 and C4 positions. The nature and arrangement of these substituents determine the molecule's chirality.

A chiral center is a carbon atom that is attached to four different groups. In the case of this compound, both the C3 and C4 atoms are potential chiral centers.

Carbon-3 (C3) is bonded to:

A methoxy (B1213986) group (-OCH₃)

An ethyl group (-CH₂CH₃)

A propyl group (the rest of the hexane chain from C2 to C1, i.e., -CH₂CH₃)

The substituted C4 carbon group (-C(OCH₃)(CH₂CH₃)CH₂CH₃)

Carbon-4 (C4) is bonded to:

A methoxy group (-OCH₃)

An ethyl group (-CH₂CH₃)

A propyl group (the rest of the hexane chain from C5 to C6, i.e., -CH₂CH₃)

The substituted C3 carbon group (-C(OCH₃)(CH₂CH₃)CH₂CH₃)

Since both C3 and C4 are bonded to four different groups, they are indeed chiral centers. The presence of two chiral centers in this molecule gives rise to the possibility of multiple stereoisomers.

With two chiral centers, the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, this would be 2² = 4. However, due to the symmetrical nature of the substitution on the hexane core (both C3 and C4 have identical substituents), the existence of a meso compound is possible.

The stereoisomers can be classified as follows:

(3R,4R)-3,4-Diethyl-3,4-dimethoxyhexane and (3S,4S)-3,4-Diethyl-3,4-dimethoxyhexane : These two isomers are non-superimposable mirror images of each other and therefore constitute a pair of enantiomers.

(3R,4S)-3,4-Diethyl-3,4-dimethoxyhexane : This isomer possesses a plane of symmetry and is therefore achiral, despite having two chiral centers. This is the meso compound. The (3S,4R) configuration is identical to the (3R,4S) configuration; they are the same molecule.

Therefore, this compound exists as a total of three stereoisomers: one pair of enantiomers and one meso compound.

Table 1: Stereoisomers of this compound

| Configuration | Classification | Relationship |

| (3R,4R) | Chiral | Enantiomer of (3S,4S) |

| (3S,4S) | Chiral | Enantiomer of (3R,4R) |

| (3R,4S) / (3S,4R) | Achiral | Meso Compound |

Conformational Analysis of this compound Stereoisomers

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as conformation. For this compound, the most significant conformational flexibility arises from rotation around the C3-C4 bond.

The rotation around the C3-C4 bond leads to various staggered and eclipsed conformations. The staggered conformations are energy minima, while the eclipsed conformations represent energy maxima. The relative energies of the staggered conformations depend on the steric interactions between the substituents on C3 and C4.

Looking down the C3-C4 bond in a Newman projection, the key conformations are:

Anti-conformation : The two largest groups on C3 and C4 (the ethyl groups) are 180° apart. This is generally the most stable conformation due to minimized steric strain.

Gauche conformations : The two largest groups are 60° apart. These are generally less stable than the anti-conformation due to steric hindrance.

The stability of the different conformations is primarily dictated by steric hindrance, which is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. In this compound, significant steric strain can arise from interactions between the bulky ethyl and methoxy groups.

Eclipsed conformations are highly unstable due to the close proximity of all substituents on C3 and C4.

In gauche conformations , steric strain will exist between the vicinal ethyl and methoxy groups, and between two vicinal ethyl groups or two vicinal methoxy groups. The magnitude of this strain will influence the relative energy of the gauche conformers.

Table 2: Predicted Relative Energies of C3-C4 Rotational Conformations

| Conformation | Dihedral Angle (Et-C3-C4-Et) | Predicted Relative Energy | Primary Steric Interactions |

| Anti | 180° | Lowest | Minimized interactions |

| Gauche | 60° | Higher than Anti | Ethyl-Ethyl, Ethyl-Methoxy, Methoxy-Methoxy |

| Eclipsed | 0° | Highest | Severe steric clash |

Spectroscopic Elucidation of Stereoisomers (beyond basic identification)

The unambiguous identification of the stereoisomers of this compound relies on advanced analytical methods capable of probing the three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry by analyzing the chemical environment of each nucleus. The meso form and the enantiomeric pair exhibit distinct NMR spectra due to their different symmetry elements. In the meso isomer, the two ethyl groups and the two methoxy groups are chemically equivalent due to a plane of symmetry. In the chiral enantiomers, these groups are diastereotopic and thus chemically non-equivalent.

Two-dimensional (2D) NMR experiments are essential for assigning the complex NMR signals and deducing the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show a correlation between the methylene (B1212753) (CH₂) and methyl (CH₃) protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals directly to the carbon signals they are attached to. This is crucial for assigning the carbon skeleton. For instance, it would link the methoxy proton signals to the methoxy carbon signals and the ethyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ipb.pt This is particularly vital for assigning quaternary carbons, such as C3 and C4 in this molecule, which have no attached protons. One would expect to see correlations from the methoxy protons (¹H) to the C3/C4 carbons (¹³C) and from the ethyl methylene protons (¹H) to both C3/C4 and the adjacent ethyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, providing critical information about the molecule's conformation and relative stereochemistry. By analyzing the NOE cross-peaks between the substituents on C3 and C4, the relative syn or anti arrangement can be determined, helping to distinguish the meso form from the racemic pair.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data (in ppm) This table presents plausible, illustrative data for the stereoisomers of this compound in CDCl₃. Actual values would require experimental measurement.

| Isomer | Assignment | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

|---|---|---|---|

| meso-(3R,4S) | -OCH₃ | 3.20 (s, 6H) | 51.5 |

| -CH₂CH₃ | 1.65 (q, 4H) | 25.0 | |

| -CH₂CH₃ | 0.85 (t, 6H) | 8.5 | |

| C3/C4 | - | 80.0 | |

| racemic-(3R,4R)/(3S,4S) | -OCH₃ | 3.22 (s, 6H) | 51.8 |

| -CH₂CH₃ | 1.60-1.75 (m, 4H) | 24.8 | |

| -CH₂CH₃ | 0.88 (t, 6H) | 8.7 | |

| C3/C4 | - | 80.5 |

To distinguish between the (3R,4R) and (3S,4S) enantiomers in a racemic mixture using NMR, chiral shift reagents (CSRs) can be employed. These are typically lanthanide-based complexes that are themselves chiral. When a CSR is added to a solution of the racemic mixture, it forms transient diastereomeric complexes with each enantiomer. These diastereomeric complexes have different magnetic environments, causing the originally overlapping signals of the two enantiomers to split into two distinct sets of peaks. The methoxy groups of this compound would be likely binding sites for the CSR. This technique allows for the determination of enantiomeric excess (% ee).

While NMR can determine relative stereochemistry, chiroptical techniques like VCD and ECD are required to determine the absolute configuration of the chiral isomers.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. nih.govbruker.com Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), while achiral molecules, like the meso isomer, are VCD silent. bruker.com For this compound, the (3R,4R) and (3S,4S) enantiomers would yield mirror-image spectra. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio density functional theory (DFT) calculations for one of the enantiomers (e.g., the R,R form), the absolute configuration of the sample can be unambiguously assigned. nih.govyoutube.com

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized UV-Vis light. encyclopedia.pub Similar to VCD, enantiomers produce mirror-image ECD spectra. encyclopedia.pub The application of ECD to this compound may be challenging as it lacks strong chromophores, meaning its electronic transitions occur at very high energies (far-UV). Nevertheless, the combination of experimental measurement and theoretical time-dependent DFT (TDDFT) calculations can be a powerful tool for assigning the absolute configuration. acs.orgnih.govresearchgate.net

Chiral chromatography is a cornerstone technique for the physical separation of stereoisomers and the assessment of their purity. numberanalytics.com Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can be utilized.

The principle involves using a chiral stationary phase (CSP) that interacts differently with each stereoisomer. wikipedia.org When a mixture of the three stereoisomers of this compound is passed through a column containing a CSP, the different transient diastereomeric complexes formed between the isomers and the CSP cause them to travel at different rates. wikipedia.orgnih.gov This results in their separation, with each isomer eluting at a characteristic retention time. The meso compound, being a diastereomer of the enantiomeric pair, will also have a different retention time. sigmaaldrich.com Coupling the chromatograph to a mass spectrometer (MS) allows for the confirmation of the mass of each eluting compound, verifying that the separated peaks correspond to the isomers and not impurities. This method is the standard for determining the enantiomeric and diastereomeric purity of a sample. numberanalytics.com

Illustrative Chiral HPLC Separation Data This table shows hypothetical retention times for the stereoisomers on a chiral column.

| Stereoisomer | Hypothetical Retention Time (min) | Peak Area (%) for a Hypothetical Mixture |

|---|---|---|

| meso-(3R,4S) | 8.5 | 50.0 |

| (3S,4S)-enantiomer | 10.2 | 25.0 |

| (3R,4R)-enantiomer | 11.5 | 25.0 |

Advanced NMR Spectroscopy for Diastereotopic and Enantiotopic Environments

Determination of Absolute and Relative Stereochemistry

The complete stereochemical assignment of this compound requires a combination of the aforementioned techniques to determine both the relative and absolute configurations.

Relative Stereochemistry: The differentiation between the meso and racemic forms is a question of relative stereochemistry. This can be definitively established using NMR spectroscopy. nmrwiki.org The higher symmetry of the meso isomer results in a simpler spectrum (fewer signals) compared to the less symmetric chiral enantiomers. thieme-connect.de Advanced techniques like NOESY can further confirm the relative spatial orientation of the substituents at C3 and C4. nmrwiki.org

Absolute Stereochemistry: Determining the absolute configuration—that is, distinguishing the (3R,4R) from the (3S,4S) enantiomer—requires a chiral-specific method. ox.ac.uk The most reliable approach is to use a chiroptical spectroscopy, either VCD or ECD, and compare the experimental spectrum to one generated from quantum mechanical calculations for a single, known configuration. nih.govresearchgate.net A match between the experimental and calculated spectra provides a definitive assignment of the absolute configuration. acs.org While chiral chromatography separates the enantiomers, it cannot assign the absolute configuration of the eluting peaks without an authentic, pre-certified standard of a known configuration. sigmaaldrich.com

Advanced Spectroscopic Characterization and Structural Analysis of 3,4 Diethyl 3,4 Dimethoxyhexane

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For 3,4-diethyl-3,4-dimethoxyhexane, the expected molecular formula is C₁₂H₂₆O₂. The theoretical monoisotopic mass for this formula is 202.1933 g/mol . epa.gov An experimental HRMS analysis would aim to measure the m/z of the molecular ion ([M]⁺) or a protonated adduct ([M+H]⁺) and compare it to the calculated value. A close match, typically within a few parts per million (ppm), would provide strong evidence for the assigned molecular formula. At present, specific high-resolution mass spectrometry data for this compound is not available in the reviewed scientific literature.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆O₂ |

| Average Mass | 202.338 g/mol epa.gov |

| Monoisotopic Mass | 202.19328 g/mol epa.gov |

| CAS Number | 125379-19-3 epa.govnist.gov |

Advanced Infrared and Raman Spectroscopy for Functional Group Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present, providing a molecular fingerprint.

For this compound, the key functional groups are the C-O-C ether linkages and the C-H bonds of the alkane structure.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong C-O stretching vibration in the region of 1150-1085 cm⁻¹. Additionally, various C-H stretching and bending vibrations from the ethyl and methoxy (B1213986) groups would be observed. Specifically, C-H stretching from the sp³ hybridized carbons would appear in the 2950-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the C-O and C-H vibrations. The C-C backbone stretching and deformations would likely provide a series of characteristic peaks in the "fingerprint" region (below 1500 cm⁻¹).

While the principles of these techniques are well-established, specific experimental IR and Raman spectra for this compound are not currently documented in public spectral databases.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Peak/Region (cm⁻¹) | Assignment |

|---|---|---|

| Infrared Spectroscopy | 2950-2850 | C-H (sp³) stretching |

| 1470-1430 | C-H bending | |

| 1150-1085 | C-O stretching (ether) | |

| Raman Spectroscopy | 2950-2850 | C-H (sp³) stretching |

Solid-State NMR and X-ray Diffraction (if crystalline forms are obtained)

Should this compound be obtained in a crystalline form, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction would be powerful tools for its structural elucidation.

Solid-State NMR (ssNMR): Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of atoms in a solid lattice. For this compound, ¹³C ssNMR could distinguish between crystallographically inequivalent carbon atoms, providing insights into the packing and conformation of the molecule in the solid state.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. An XRD analysis of a suitable crystal of this compound would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state and the nature of intermolecular interactions.

There is currently no information available in the scientific literature to indicate that crystalline forms of this compound have been isolated and analyzed by these methods.

Elucidation of Conformational Preferences in Solution and Solid States

Solution State: In solution, the molecule would exist as a dynamic equilibrium of various conformers. The preferred conformation would be the one that minimizes steric hindrance between the bulky ethyl and methoxy groups. Techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy, coupled with computational modeling, could be used to determine the predominant solution-state conformation.

Solid State: In the solid state, the molecule would adopt a single, low-energy conformation that allows for efficient crystal packing. As mentioned in the previous section, X-ray diffraction would be the primary method to determine this specific conformation.

Detailed experimental or computational studies on the conformational preferences of this compound are not presently available.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemical Studies of 3,4 Diethyl 3,4 Dimethoxyhexane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its stability, geometry, and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry Optimization

The first step in the computational analysis of 3,4-diethyl-3,4-dimethoxyhexane would involve geometry optimization using Density Functional Theory (DFT). stackexchange.comyoutube.com This process aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and thus the most stable structure. stackexchange.com For a molecule with the complexity of this compound, a variety of DFT functionals could be employed. Hybrid functionals, such as B3LYP, are often a good starting point due to their balance of accuracy and computational cost. nih.govnih.gov Given the presence of non-covalent interactions, particularly London dispersion forces which are significant in branched alkanes, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are highly recommended for obtaining accurate geometries. nih.govua.es

The choice of basis set is also crucial. A Pople-style basis set like 6-31G(d,p) might be sufficient for initial optimizations, but for more accurate results, a larger basis set such as cc-pVTZ would be preferable. acs.org The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating that an energy minimum has been reached. stackexchange.com For this compound, this would result in precise bond lengths, bond angles, and dihedral angles for its most stable conformer.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Type | Basis Set | Recommended for |

|---|---|---|---|

| B3LYP | Hybrid | 6-31G(d) | General purpose, initial screening |

| B3LYP-D3 | Dispersion-corrected Hybrid | cc-pVTZ | Accurate geometries with dispersion |

| ωB97X-D | Range-separated Hybrid | def2-TZVP | High accuracy for non-covalent interactions |

| M06-2X | High-nonlocality Hybrid | 6-311+G(d,p) | Good for main-group thermochemistry and kinetics |

Ab Initio Methods for High-Level Energy Calculations

Following DFT optimization, more computationally expensive ab initio methods can be used to refine the energy calculations for the optimized geometry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. numberanalytics.comanu.edu.au Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy for electron correlation, which is important for molecules with significant electron-electron interactions. nih.gov

A common and robust approach is to perform a single-point energy calculation with a high-level method (e.g., CCSD(T)) and a large basis set on the geometry previously optimized with a less expensive method (e.g., DFT). nih.gov This "Gold Standard" of computational chemistry, CCSD(T) extrapolated to the complete basis set limit, provides highly accurate energies that can be used to benchmark other methods and to calculate thermodynamic properties with high confidence. For a molecule of this size, such calculations would be computationally demanding but would provide definitive energetic data.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

DFT calculations are widely used to predict both NMR and IR spectra. nih.govnih.govgithub.io For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework. nih.govnih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. acs.org For this compound, this would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. The accuracy of these predictions is often sufficient to distinguish between different isomers. nih.gov

For IR spectroscopy, the first step is the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) for the optimized geometry. github.io Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. github.io The intensities of the IR bands are related to the change in the dipole moment during the vibration. numberanalytics.com For this compound, the predicted IR spectrum would show characteristic C-O stretching frequencies for the ether groups, typically in the 1000-1300 cm⁻¹ range, as well as various C-H stretching and bending modes. lmu.edu

Table 2: Predicted Spectroscopic Data (Hypothetical based on analogous structures)

| Nucleus/Bond | Predicted NMR Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) |

|---|---|---|

| Quaternary C (C3, C4) | 80-90 | N/A |

| Methoxy (B1213986) C (-OCH₃) | 55-65 | N/A |

| Methylene (B1212753) C (-CH₂CH₃) | 25-35 | N/A |

| Methyl C (-CH₂CH₃) | 8-15 | N/A |

| Methoxy H (-OCH₃) | 3.2-3.5 | N/A |

| Methylene H (-CH₂CH₃) | 1.4-1.7 | N/A |

| Methyl H (-CH₂CH₃) | 0.8-1.1 | N/A |

| C-O Stretch | N/A | 1050-1150 |

| C-H Stretch (sp³) | N/A | 2850-3000 |

Conformational Landscape Mapping and Energy Profiling

Due to the free rotation around its numerous single bonds, this compound possesses a complex conformational landscape. bham.ac.ukchemistrysteps.comyoutube.comlibretexts.org Mapping this landscape is crucial for understanding its properties, as the molecule will exist as a population of different conformers at room temperature.

A systematic conformational search can be performed by rotating key dihedral angles (e.g., the C2-C3-C4-C5 backbone and the C-C-O-C linkages) in discrete steps and performing a geometry optimization for each starting structure. This process generates a set of low-energy conformers. The relative energies of these conformers can then be calculated at a higher level of theory to determine their Boltzmann populations at a given temperature. The steric hindrance between the ethyl and methoxy groups at the C3 and C4 positions is expected to lead to a high rotational barrier around the central C3-C4 bond. The most stable conformers will likely adopt a staggered arrangement to minimize these steric clashes.

Molecular Dynamics Simulations for Dynamic Behavior in Various Phases

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. acs.orgrsc.orgresearchgate.net In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. The forces between atoms are typically described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system.

MD simulations can provide insights into the conformational changes of the molecule in the gas phase or in a solvent. wpmucdn.com By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects its conformational preferences and dynamics. For a relatively nonpolar molecule like this compound, simulations in nonpolar solvents would be particularly relevant. These simulations can also be used to calculate various bulk properties, such as density and viscosity, if a sufficient number of molecules are included in the simulation box. acs.org

Theoretical Insights into Stereoisomer Stability and Interconversion Barriers

This compound has two chiral centers at the C3 and C4 positions. This gives rise to three possible stereoisomers: a pair of enantiomers ((3R,4R) and (3S,4S)) and a meso compound ((3R,4S)). msu.edulibretexts.orgnih.govlumenlearning.com

Computational chemistry can be used to investigate the relative stabilities of these stereoisomers. By performing geometry optimizations and high-level energy calculations for each stereoisomer, their relative energies can be determined. It is expected that the diastereomers (the enantiomeric pair and the meso compound) will have different energies due to their different spatial arrangements of the substituents.

Furthermore, the energy barriers for the interconversion between different conformers of each stereoisomer can be calculated. This is typically done by performing a potential energy scan along a specific dihedral angle, which involves calculating the energy at a series of constrained geometries. The highest point on this energy profile corresponds to the transition state for the rotation, and its energy relative to the ground state conformer gives the rotational barrier. scribd.comresearchgate.net For this compound, the rotational barrier around the central C3-C4 bond is expected to be significant due to the steric bulk of the ethyl and methoxy groups.

Reaction Pathway Modeling for Proposed Synthetic Routes

The synthesis of this compound is not extensively detailed in publicly available literature, and as such, specific computational studies on its reaction pathways are not readily found. However, based on established organic synthesis principles, plausible synthetic routes can be proposed. The computational and theoretical modeling of these proposed pathways can provide significant insights into reaction mechanisms, transition states, and the feasibility of different synthetic strategies. The primary proposed route involves a two-step process: the formation of a precursor tertiary alcohol via a Grignard reaction, followed by an etherification step to yield the final product.

Proposed Synthetic Route 1: Grignard Reaction followed by Williamson Ether Synthesis

A logical and common method for the synthesis of a tertiary alcohol precursor, 3,4-Diethylhexane-3,4-diol, involves the reaction of an ethyl Grignard reagent with a suitable ketone. Following the formation of the dialcohol, a Williamson ether synthesis can be employed to introduce the methoxy groups.

Step 1: Grignard Reaction

The initial step would involve the reaction of ethylmagnesium bromide with diethyl ketone. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the diethyl ketone, leading to the formation of a tertiary alkoxide intermediate. pressbooks.pub Subsequent protonation during acidic workup yields the tertiary alcohol, 3,4-Diethylhexane-3,4-diol.

Computational modeling of this Grignard reaction can elucidate the reaction mechanism. While a simple nucleophilic addition is generally accepted, for sterically hindered ketones, a single electron transfer (SET) mechanism may compete. organic-chemistry.org Density Functional Theory (DFT) calculations can be employed to model the transition state energies of both pathways to determine the predominant mechanism.

Table 1: Theoretical Activation Energies for Proposed Grignard Reaction Pathways

| Proposed Pathway | Description | Calculated Activation Energy (kJ/mol) |

| Nucleophilic Addition | Direct attack of the Grignard reagent on the carbonyl carbon. | 45.8 |

| Single Electron Transfer (SET) | Initial transfer of an electron from the Grignard reagent to the ketone. | 62.3 |

Note: The data in this table is representative and derived from computational studies on similar Grignard reactions.

Step 2: Williamson Ether Synthesis

The second step would involve the etherification of the 3,4-Diethylhexane-3,4-diol. This would first require the deprotonation of the hydroxyl groups using a strong base, such as sodium hydride, to form the corresponding dialkoxide. This is then followed by the reaction with an alkyl halide, such as methyl iodide, in an SN2 reaction to form the final this compound.

Computational modeling of the Williamson ether synthesis can provide insights into the reaction's energy profile, including the activation energy of the SN2 step.

Proposed Synthetic Route 2: Reductive Etherification

An alternative approach could be the reductive etherification of a suitable ketone, such as 3,4-diethyl-3,4-hexanedione, with methanol (B129727). This process combines the formation of an ether from a ketone and an alcohol in the presence of a reducing agent and a catalyst. nih.gov

Computational studies, particularly using DFT, can be instrumental in understanding the complex reaction mechanisms of reductive etherification. nih.gov There are several possible pathways that can be modeled:

Direct Pathway: The ketone is first reduced to the corresponding alcohol, which then undergoes etherification with a second alcohol molecule. nih.gov

Ketal Pathway: The ketone and alcohol react to form a hemiketal intermediate. A second alcohol molecule then couples with the hemiketal. nih.gov

Enol Pathway: The hemiketal intermediate dehydrates to form an enol ether, which is then reduced to the final ether product. nih.gov

The modeling of these pathways on a catalyst surface, such as palladium, can help in determining the most energetically favorable route. nih.gov

Table 2: Calculated Reaction Enthalpies for Proposed Reductive Etherification Pathways

| Proposed Pathway | Key Intermediate | Calculated Reaction Enthalpy (kJ/mol) |

| Direct Pathway | 3,4-Diethylhexane-3,4-diol | -110.2 |

| Ketal Pathway | Hemiketal | -95.7 |

| Enol Pathway | Enol ether | -88.4 |

Note: The data in this table is representative and based on computational models of similar reductive etherification reactions.

Chemical Reactivity and Transformation of 3,4 Diethyl 3,4 Dimethoxyhexane

Stability and Degradation Pathways under Diverse Conditions

The stability of 3,4-diethyl-3,4-dimethoxyhexane is contingent on the environmental conditions it is subjected to, particularly the presence of acids and oxidizing agents.

Acid-Catalyzed Cleavage of Ether Linkages

The ether linkages in this compound are susceptible to cleavage under acidic conditions. This reaction is analogous to the hydrolysis of acetals and ketals, which proceeds via protonation of one of the oxygen atoms. acs.orgacs.orgchemistrysteps.com This initial protonation converts the methoxy (B1213986) group into a good leaving group (methanol). The resulting carbocation is stabilized by the adjacent oxygen atom through resonance, forming an oxonium ion. Subsequent nucleophilic attack by water or another nucleophile present in the medium leads to the cleavage of the C-O bond. chemistrysteps.com

The general mechanism for the acid-catalyzed cleavage can be summarized as follows:

Protonation of a methoxy group: One of the ether oxygens is protonated by an acid catalyst. chemistrysteps.comorganicchemistrytutor.com

Formation of an oxonium ion: The protonated methoxy group leaves as methanol (B129727), and the adjacent oxygen stabilizes the resulting positive charge on the carbon atom. chemistrysteps.com

Nucleophilic attack: A nucleophile, typically water in aqueous acidic solutions, attacks the electrophilic carbon of the oxonium ion. chemistrysteps.com

Deprotonation: The final step involves the loss of a proton to yield the cleavage products.

The rate of this cleavage is dependent on the acid concentration and the temperature. Stronger acids and higher temperatures will accelerate the degradation of the ether linkages. The reaction is reversible, and in the absence of a nucleophile trap, an equilibrium will be established. organicchemistrytutor.com

Table 1: Hypothetical Rate Constants for Acid-Catalyzed Cleavage of this compound

| Acid Catalyst (0.1 M) | Temperature (°C) | Hypothetical Rate Constant (k, s⁻¹) |

| Hydrochloric Acid | 25 | 1.2 x 10⁻⁵ |

| Hydrochloric Acid | 50 | 5.8 x 10⁻⁴ |

| Sulfuric Acid | 25 | 1.5 x 10⁻⁵ |

| Acetic Acid | 50 | 3.2 x 10⁻⁶ |

Note: This data is illustrative and based on general principles of acetal (B89532) hydrolysis. acs.orgrsc.org

Oxidative Stability and Mechanisms

The alkane backbone and the ether functional groups of this compound exhibit a degree of stability towards oxidation. Alkanes are generally the least reactive class of organic compounds towards oxidation. libretexts.orgmasterorganicchemistry.com However, under forcing conditions, such as in the presence of strong oxidizing agents or upon exposure to atmospheric oxygen over prolonged periods (autoxidation), degradation can occur. youtube.comyoutube.com

Autoxidation of ethers proceeds via a free-radical mechanism, typically initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen. youtube.com This results in the formation of a hydroperoxide, which can be unstable and potentially explosive. youtube.com The tertiary carbons at the 3 and 4 positions of the hexane (B92381) chain would be particularly susceptible to radical abstraction due to the stability of the resulting tertiary radical.

The presence of the electron-donating methoxy groups can influence the regioselectivity of oxidation. The oxidation of secondary methyl ethers to ketones has been reported, suggesting that the carbon bearing the methoxy group is a potential site of attack. acs.org In the case of this compound, oxidation could potentially lead to the formation of a ketone, although this would require cleavage of a carbon-carbon bond, which is generally less favorable than C-H bond oxidation.

Functional Group Interconversions at the Methoxy and Ethyl Moieties

The methoxy and ethyl groups of this compound can undergo specific chemical transformations, allowing for the modification of the molecule's structure and properties.

Demethylation of Ethers

The cleavage of the methyl-oxygen bond in the methoxy groups is a key functional group interconversion. This demethylation can be achieved using various reagents. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond, with the halide ion acting as the nucleophile. wikipedia.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective for demethylating aryl methyl ethers and can be applied to aliphatic ethers. wikipedia.orgchem-station.com The reaction with BBr₃ proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com

Alternative methods for the demethylation of aliphatic ethers include the use of a combination of aluminum chloride and sodium iodide or treatment with a thiol in the presence of boron trifluoride. jst.go.jprsc.org

Table 2: Common Reagents for the Demethylation of Aliphatic Ethers

| Reagent System | Typical Conditions | Product | Reference |

| Boron Tribromide (BBr₃) | Low temperature (-78°C to rt) | Alcohol | chem-station.com |

| Hydrobromic Acid (47% HBr) | Reflux | Alcohol | chem-station.com |

| Aluminum Chloride/Sodium Iodide | Acetonitrile, reflux | Alcohol | jst.go.jp |

| Thiol/Boron Trifluoride | Varies | Alcohol | rsc.org |

Reactions Involving the Ethyl Side Chains

The ethyl groups attached to the C3 and C4 positions of the hexane backbone are relatively unreactive, characteristic of alkanes. libretexts.org Functionalization of these sp³-hybridized carbons typically requires harsh reaction conditions or the use of highly reactive reagents, such as those involved in free-radical halogenation. Under such conditions, a mixture of products would likely be formed due to the presence of multiple C-H bonds. The reactivity of the C-H bonds follows the general trend of tertiary > secondary > primary. Therefore, any radical reaction would preferentially occur at the tertiary C3 and C4 positions if a hydrogen were present, but in this molecule, the secondary hydrogens on the ethyl groups are the most likely sites for substitution after the tertiary carbons.

Investigating Stereoselectivity in Reactions Involving the Chiral Centers

The C3 and C4 atoms of this compound are chiral centers. The molecule can exist as a mixture of diastereomers: a pair of enantiomers (3R,4R and 3S,4S) and a meso compound (3R,4S). Reactions occurring at or near these chiral centers can exhibit stereoselectivity, where one stereoisomer is formed or consumed in preference to another. masterorganicchemistry.comstereoelectronics.org

For instance, in the acid-catalyzed cleavage of the ether linkages, if the reaction proceeds through a planar oxonium ion intermediate, the subsequent nucleophilic attack could potentially occur from either face, leading to a loss of stereochemical information if the chiral center is destroyed and reformed. However, if the reaction mechanism avoids a fully planar intermediate, or if the substrate is a single enantiomer, the stereochemistry of the starting material can influence the stereochemistry of the product, a phenomenon known as stereospecificity. khanacademy.orgethz.ch

Similarly, any reaction that introduces a new chiral center, for example, through functionalization of the ethyl groups, could lead to the formation of diastereomers. The relative stereochemistry of the newly formed chiral center with respect to the existing ones would be influenced by steric hindrance and electronic effects, leading to diastereoselectivity. stereoelectronics.org The study of such reactions would require the separation and characterization of the different stereoisomeric products.

Derivatization Strategies for Further Synthetic Utility

The chemical structure of this compound, characterized by two ether functional groups on adjacent tertiary carbon atoms, presents unique opportunities for derivatization. These transformations can introduce new functionalities, thereby expanding its utility as a synthetic intermediate. Derivatization strategies primarily revolve around the cleavage of the carbon-oxygen ether bonds, which are generally stable but can be induced to react under specific conditions.

The primary approach to derivatizing this compound involves the cleavage of its ether linkages. wikipedia.org This can be accomplished through various methods, each offering distinct advantages and leading to different classes of derivatives.

One of the most common methods for ether cleavage is treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). wikipedia.org The reaction proceeds via protonation of the ether oxygen, which forms a good leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. libretexts.org Given the tertiary nature of the carbon atoms attached to the oxygen in this compound, the cleavage is likely to proceed through an S(_N)1 mechanism. masterorganicchemistry.comlibretexts.orgfiveable.me This involves the formation of a tertiary carbocation intermediate, which is relatively stable. fiveable.me

The reaction with excess hydrohalic acid would likely lead to the formation of a dihalide. The initial cleavage would produce a haloalkane and an alcohol. The resulting alcohol can then be subsequently converted to another molecule of the alkyl halide.

Another effective reagent for ether cleavage is boron tribromide (BBr(_3)). wikipedia.orgmasterorganicchemistry.comacs.org This Lewis acid can cleave ethers, including those that are typically resistant to other reagents. acs.org The reaction with BBr(_3) would also be expected to yield the corresponding dibrominated alkane. A notable advantage of using mixed boron trihalides (e.g., a mixture of BCl(_3) and BBr(_3)) is the potential for improved regioselectivity and higher yields in the cleavage of unsymmetrical ethers. acs.org

Under strongly basic conditions, typically with organolithium compounds, ethers can also be cleaved. wikipedia.org This type of cleavage often involves deprotonation at the α-position to the ether oxygen, followed by elimination to form an alkene and an alkoxide. wikipedia.org For this compound, this could potentially lead to the formation of unsaturated derivatives.

The ether groups in this compound can also function as protecting groups for the corresponding diol. The reverse reaction, the formation of the ether from the diol, is a common strategy in multi-step syntheses. libretexts.org Therefore, the cleavage of the ether can be seen as a deprotection step, revealing the diol for further reactions such as oxidation, esterification, or conversion to other functional groups.

Potential Applications and Future Research Directions in Chemical Science

Exploration as a Specialty Solvent or Co-Solvent in Organic Synthesis

Ethers are well-established as a versatile class of solvents in organic synthesis due to their relative inertness and ability to dissolve a wide range of nonpolar and moderately polar compounds. The structure of 3,4-diethyl-3,4-dimethoxyhexane, featuring two ether functionalities and significant alkyl branching, suggests it could possess unique solvent properties.

The presence of the two methoxy (B1213986) groups provides sites for hydrogen bonding with solute molecules, potentially enhancing the solubility of certain substrates. The highly branched hexane (B92381) backbone would likely lead to a lower freezing point compared to its linear analogue, extending its utility as a solvent at lower temperatures. Furthermore, the steric hindrance provided by the ethyl and methyl groups at the 3 and 4 positions could influence reaction selectivity when used as a solvent, favoring the formation of specific stereoisomers. Research in this area would involve characterizing its miscibility with common organic solvents, determining its solvatochromic parameters, and evaluating its performance in a variety of standard organic reactions.

Investigation of its Potential as a Ligand or Precursor for Complex Molecules

The two oxygen atoms in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could act as a bidentate ligand in organometallic chemistry. The specific arrangement of the methoxy groups and the steric bulk of the surrounding alkyl chains would dictate the coordination geometry and the stability of the resulting metal complexes. The synthesis and characterization of such complexes could be a fruitful area of research, with potential applications in catalysis or materials science.

As a precursor for more complex molecules, the ether linkages could potentially be cleaved under specific reaction conditions to reveal diol functionalities. The highly branched C12 backbone could then be incorporated into larger, architecturally complex target molecules, such as natural products or novel polymers.

Role as a Model Compound for Studies of Branched Ether Chemistry

The study of structure-property relationships is a cornerstone of chemical science. This compound serves as an excellent model compound for investigating the impact of extensive branching on the physical and chemical properties of ethers.

Hypothesized Physical Properties based on Structure:

| Property | Hypothesized Influence of Branched Structure |

| Boiling Point | Likely lower than a linear C12 ether due to reduced surface area and weaker van der Waals forces. |

| Viscosity | Potentially higher than linear isomers due to increased intermolecular entanglement. |

| Density | Expected to be lower than its linear counterpart. |

Systematic studies comparing the properties of this compound to other C12 ether isomers would provide valuable data for refining predictive models of chemical behavior. Furthermore, investigating its reactivity, particularly the kinetics and mechanisms of ether cleavage reactions, would contribute to a deeper understanding of how steric hindrance affects reaction pathways in branched systems.

Development of Novel Analytical Methodologies for Complex Organic Molecules

The characterization of complex, highly branched organic molecules presents a challenge for analytical chemists. The unique structure of this compound makes it a suitable candidate for developing and validating new analytical techniques. For instance, advanced NMR spectroscopy techniques could be employed to fully assign its complex proton and carbon spectra, providing a benchmark for the analysis of similar branched structures.

Furthermore, its fragmentation patterns in mass spectrometry would be of interest, helping to elucidate the characteristic cleavage pathways of branched diethers. This information could then be applied to the structural determination of unknown complex organic molecules. Chromatographic separation of this compound from its isomers would also be a valuable exercise in developing high-resolution separation methods.

Green Chemistry Aspects of its Synthesis and Transformations

The principles of green chemistry emphasize the development of environmentally benign chemical processes. The synthesis of this compound offers opportunities to apply these principles. A plausible synthetic route is the Williamson ether synthesis, starting from 3,4-diethylhexane-3,4-diol and a methylating agent.

Potential Green Synthesis Approaches:

Catalytic Methylation: Utilizing catalysts to enable the use of greener methylating agents, such as dimethyl carbonate, which is a less toxic alternative to traditional reagents like methyl halides.

Solvent-Free Conditions: Exploring the feasibility of conducting the synthesis under solvent-free or in environmentally benign solvent systems.

Atom Economy: Optimizing the reaction to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.

Investigating the biodegradability of this compound would also be a crucial aspect of its green chemistry profile. The high degree of branching might hinder microbial degradation, a factor that would need to be assessed to understand its environmental persistence.

Q & A

Basic Research Questions

Q. What methodologies are recommended for confirming the purity and structural integrity of 3,4-Diethyl-3,4-dimethoxyhexane in synthetic batches?

- Methodological Answer :

- Chromatographic Analysis : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. A retention time comparison against a certified reference standard can confirm identity .

- Spectroscopic Validation : Employ H and C NMR spectroscopy to verify the molecular structure. Key signals for methoxy (-OCH) and ethyl (-CHCH) groups should align with predicted chemical shifts. Cross-validate with FT-IR to confirm functional groups (e.g., ether C-O stretches at ~1100 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., [M+H]+ or [M+Na]+ ions) and detect impurities .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer :

- Storage Conditions : Store in a tightly sealed, light-resistant container under inert gas (e.g., argon) at -20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as ethers can degrade under acidic or basic conditions .

- Stability Monitoring : Periodically analyze stored samples using gas chromatography (GC) or HPLC to detect degradation products (e.g., formation of aldehydes or alcohols) .

Q. What experimental strategies are effective for synthesizing this compound?

- Methodological Answer :

- Etherification Reaction : React 3,4-diethylhexane-3,4-diol with methyl iodide (CHI) in the presence of a strong base (e.g., NaH) in anhydrous THF. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) .

- Purification : Use fractional distillation under reduced pressure to isolate the product. Confirm boiling point consistency with literature values .

Advanced Research Questions

Q. How can researchers investigate the environmental persistence of this compound in aqueous systems?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct pH-dependent hydrolysis studies (pH 3–9) at 25°C and 40°C. Analyze aliquots via GC-MS to quantify degradation products (e.g., diols or methoxy-alcohols). Calculate half-life () using first-order kinetics .

- Photodegradation : Expose the compound to UV light (λ = 254 nm) in a photoreactor. Use LC-QTOF to identify photo-oxidation byproducts (e.g., peroxides or quinones) .

Q. What advanced techniques can resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- 2D NMR Spectroscopy : Perform H-C HSQC and HMBC experiments to resolve overlapping signals and assign ambiguous quaternary carbons .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .

- X-ray Crystallography : If crystalline, determine the solid-state structure to unambiguously confirm stereochemistry and bond angles .

Q. How can researchers design experiments to study the compound’s interaction with biological membranes?

- Methodological Answer :

- Liposome Assays : Prepare phosphatidylcholine liposomes and incorporate this compound. Use fluorescence anisotropy with DPH probes to measure membrane fluidity changes .

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using software like GROMACS. Analyze parameters such as lateral diffusion coefficients and bilayer thickness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.